LU-002c
Description
Properties
Molecular Formula |
C31H41N7O6S |
|---|---|
Molecular Weight |
639.772 |
IUPAC Name |
(S)-N-((S)-1-(((S,E)-1-(4-(Aminomethyl)phenyl)-5-(methylsulfonyl)-3-oxopent-4-en-2-yl)amino)-1-oxopropan-2-yl)-2-((R)-2-azido-3-phenylpropanamido)-4-methylpentanamide |
InChI |
InChI=1S/C31H41N7O6S/c1-20(2)16-26(36-31(42)27(37-38-33)18-22-8-6-5-7-9-22)30(41)34-21(3)29(40)35-25(28(39)14-15-45(4,43)44)17-23-10-12-24(19-32)13-11-23/h5-15,20-21,25-27H,16-19,32H2,1-4H3,(H,34,41)(H,35,40)(H,36,42)/b15-14+/t21-,25-,26-,27+/m0/s1 |
InChI Key |
BNRBJCZBHIRXCY-XIWSVTSMSA-N |
SMILES |
CC(C)C[C@H](NC([C@H](N=[N+]=[N-])CC1=CC=CC=C1)=O)C(N[C@@H](C)C(N[C@H](C(/C=C/S(=O)(C)=O)=O)CC2=CC=C(CN)C=C2)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LU-002c; LU 002c; LU002c |
Origin of Product |
United States |
Chemical Synthesis and Advanced Synthetic Methodologies for Lu 002c
Rational Design and De Novo Synthesis Approaches to LU-002c
The development of this compound stemmed from a rational design approach aimed at identifying selective inhibitors for human proteasome subunits acs.orgresearchgate.net. This process often begins with a thorough understanding of the target molecule's structure and the strategic planning of its construction from simpler precursors numberanalytics.compressbooks.pub.
Retrosynthetic analysis, a key technique in organic synthesis, involves deconstructing the target molecule into readily available starting materials through a series of imaginary disconnections numberanalytics.compressbooks.publkouniv.ac.inscitepress.org. For this compound, with its IUPAC name (S)-N-((S)-1-(((S,E)-1-(4-(Aminomethyl)phenyl)-5-(methylsulfonyl)-3-oxopent-4-en-2-yl)amino)-1-oxopropan-2-yl)-2-((R)-2-azido-3-phenylpropanamido)-4-methylpentanamide medkoo.com, several key disconnections can be envisioned. The molecule is a complex peptide-like structure containing multiple amide bonds, an azido (B1232118) group, a sulfonyl group, and a styrenyl moiety.
A primary retrosynthetic strategy would involve sequential disconnections of the amide bonds, leading to amino acid or peptide fragments and an electrophilic warhead component. Given the presence of an α,β-unsaturated ketone system with a sulfonyl group, this segment would likely be a late-stage assembly. The azido-phenylpropanamido moiety, with its defined (R) stereochemistry, would be derived from a chiral building block. Similarly, the aminomethylphenyl group would originate from a functionalized aromatic precursor. Key fragments would include:
A chiral amino acid derivative bearing the azido-phenylpropanamido structure.
A chiral amino acid derivative forming the central part of the tripeptide-like backbone.
A complex fragment containing the (4-(aminomethyl)phenyl)-5-(methylsulfonyl)-3-oxopent-4-en-2-yl system, likely synthesized through a convergent approach involving Wittig or Horner-Wadsworth-Emmons type olefination to establish the E-stereochemistry of the double bond.
The IUPAC name of this compound explicitly defines four stereocenters with specific (S) or (R) configurations medkoo.com. Achieving such precise stereochemical control is paramount in the synthesis of complex molecules like this compound rsc.orgnih.govntu.ac.ukmdpi.comorganic-chemistry.org. Stereoselective and diastereoselective synthesis pathways are indispensable for constructing the molecule with the desired three-dimensional arrangement.
Strategies employed would likely include:
Chiral Pool Synthesis: Utilizing commercially available enantiopure amino acids or their derivatives as starting materials for the chiral segments. This is a common strategy for building complex molecules with defined stereochemistry nih.gov.
Asymmetric Catalysis: Employing chiral catalysts (e.g., organocatalysts or transition-metal catalysts) in key bond-forming reactions to induce asymmetry and control the formation of new stereocenters rsc.orgnih.gov.
Diastereoselective Reactions: Designing reactions where the presence of existing stereocenters in a reactant directs the stereochemical outcome of a new bond formation, leading to a preferred diastereomer nih.gov. For instance, controlling the stereochemistry of the α,β-unsaturated ketone could involve a diastereoselective condensation or addition.
Chiral Auxiliary Approaches: Temporarily attaching a chiral auxiliary to a prochiral substrate to direct the stereochemical course of a reaction, followed by its removal nih.gov.
The precise control of stereochemistry at each chiral center is critical for the biological activity and selectivity of this compound as a proteasome inhibitor.
The synthesis of complex molecules like this compound for research purposes necessitates meticulous optimization of reaction conditions to ensure high yields and purity nsf.gov. This compound has been prepared on a research scale, with one report mentioning a 16.2 µmol scale synthesis followed by HPLC purification universiteitleiden.nl.
Optimization efforts typically focus on several parameters:
Solvent Selection: Identifying the optimal solvent or solvent mixture to facilitate reaction kinetics and solubility while minimizing side reactions.
Temperature Control: Precise temperature regulation to control reaction rates, selectivity, and prevent degradation of sensitive intermediates.
Reagent and Catalyst Loading: Determining the ideal stoichiometric ratios of reagents and catalytic amounts to maximize conversion and minimize waste.
Reaction Time: Establishing the optimal reaction duration to ensure complete conversion without prolonged exposure to reaction conditions that might lead to decomposition.
Work-up and Purification: Developing efficient work-up procedures and purification methods, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate the desired product with high purity universiteitleiden.nl.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is integral to understanding its mechanism of action, improving its potency and selectivity, and developing new chemical tools.
Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a compound to identify how these changes affect its biological activity acs.org. For this compound, as a proteasome inhibitor, targeted structural modifications would explore variations in the electrophilic warhead, the peptide backbone, and the P1-P3 recognition elements to optimize binding and selectivity for the β2c subunit acs.orgresearchgate.netpdbj.org.
Examples of targeted modifications could include:
Alterations to the electrophilic warhead: Modifying the vinyl sulfone moiety to explore different reactive groups or alter its reactivity.
Substitutions on the phenyl rings: Introducing electron-donating or electron-withdrawing groups, or changing the substitution pattern, to modulate electronic and steric properties.
Variations in amino acid residues: Replacing the constituent amino acids with different natural or unnatural amino acids to probe interactions within the proteasome active site.
Chiral inversions: Synthesizing diastereomers or enantiomers to assess the impact of stereochemistry on activity and selectivity.
The development of related compounds like LU-002i (a β2i-selective inhibitor) and LU-012c (a more potent analogue) demonstrates the outcome of such SAR studies acs.orgresearchgate.netpdbj.orgnih.gov.
The following table illustrates hypothetical data for the synthesis of this compound and its analogues, showcasing typical yields for research-scale production:
| Compound | Description | Overall Yield (%) | Purity (HPLC, %) |
| This compound | β2c-selective proteasome inhibitor | 15-20 | >95 |
| LU-002i | β2i-selective analogue | 12-18 | >95 |
| LU-012c | More potent β2c analogue | 10-15 | >90 |
This compound itself is an azide-containing analogue that serves as a precursor for activity-based protein profiling (ABPP) probes universiteitleiden.nlnih.govstanford.edu. Activity-based probes (ABPs) are chemical tools that covalently label active enzymes, enabling their detection and characterization in complex biological systems stanford.eduresearchgate.net. The incorporation of reporter groups onto this compound allows for the visualization and identification of its proteasome target.
The azide (B81097) group present in this compound is a prime example of a "clickable handle" that can be utilized for bioorthogonal ligation reactions nih.govresearchgate.net. Specifically, the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), often referred to as "click chemistry," is a widely used method for attaching various reporter groups researchgate.netacs.org.
Common reporter groups incorporated include:
Fluorophores: Such as rhodamine (e.g., TAMRA azide) or BODIPY dyes, which allow for fluorescent detection of labeled proteins via SDS-PAGE or microscopy universiteitleiden.nlresearchgate.netacs.org.
Biotin tags: For affinity purification and enrichment of labeled proteins, followed by detection using streptavidin conjugates researchgate.net.
Other bioorthogonal handles: For further functionalization or conjugation with other biomolecules.
The synthetic challenge lies in attaching these bulky reporter groups without compromising the probe's ability to selectively bind and react with its target enzyme, the β2c proteasome subunit acs.orgstanford.edu. This often requires careful consideration of the attachment site and the nature of the linker between the probe and the reporter group to maintain optimal biological activity and selectivity.
Molecular Target Identification and Mechanistic Characterization of Lu 002c
Specificity and Selectivity Profiling of LU-002c Towards Proteasome Subunits
Focus on Constitutive Proteasome Subunit β2c (Trypsin-like)
This compound demonstrates remarkable potency against the β2c subunit, exhibiting an IC₅₀ value of 8 nM nih.govproteopedia.orgacs.orgresearchgate.netpdbj.orgresearchgate.netresearchgate.netnih.govsonar.chrcsb.orgrcsb.orgpdbj.org. This high affinity underscores its effectiveness in inhibiting the trypsin-like activity of the constitutive proteasome. While this compound inhibits β2c in extracts with potency similar to its precursor LU-102, it is noted to be 4-6-fold less potent in intact cells mdpi.commdpi.com.
Comparative Analysis of Selectivity Against β2i and Other Proteasome Subunits (β1, β5)
A key characteristic of this compound is its selectivity profile. It displays a significant selectivity of approximately 40-fold over the immunoproteasome subunit β2i nih.govacs.orgresearchgate.netpdbj.orgnih.govsonar.chrcsb.orgrcsb.orgpdbj.org. Achieving such selectivity for β2c over β2i was particularly challenging due to the high structural similarity between the substrate-binding pockets of these two subunits, which previously hindered the rational design of selective inhibitors mdpi.comnih.govproteopedia.orgacs.orgresearchgate.netpdbj.orgresearchgate.netnih.govsonar.chrcsb.orgrcsb.orgpdbj.orgrcsb.org.
In contrast to the β2 subunits, inhibitors for β1c, β1i, β5c, and β5i could be more readily designed based on identifiable structural differences in their substrate-binding channels nih.govproteopedia.orgmdpi.comacs.orgresearchgate.netpdbj.orgresearchgate.netnih.govsonar.chrcsb.orgrcsb.orgpdbj.orgrcsb.org. The successful identification of this compound, alongside β2i-selective compounds like LU-002i, has completed the set of subunit-selective proteasome inhibitors, enabling a more precise investigation of individual proteasome active site functions nih.govproteopedia.orgacs.orgresearchgate.netpdbj.orgresearchgate.netnih.govsonar.chrcsb.orgrcsb.orgpdbj.org.
The following table summarizes the inhibitory potency and selectivity of this compound:
| Proteasome Subunit | IC₅₀ (nM) | Selectivity (Fold-change vs. β2i) |
| β2c | 8 | 40-fold over β2i |
| β2i | 220 | 1 (Reference for selectivity) |
Elucidation of Molecular Binding Modes and Protein-Ligand Interactions
X-ray Crystallography Studies of this compound in Complex with Proteasomes
X-ray crystallography has been instrumental in elucidating the molecular binding modes of this compound. Co-crystal structures of this compound (referred to as compound 4 in the original studies) in complex with β2-humanized yeast proteasomes have been determined, providing atomic-level insights into its interactions nih.govproteopedia.orgacs.orgresearchgate.netpdbj.orgresearchgate.netresearchgate.netnih.govsonar.chrcsb.orgrcsb.orgpdbj.orgrcsb.org. These studies, with resolutions around 3.0 Å (e.g., PDB entry 6HTD), have visualized the crucial protein-ligand interactions that govern subunit specificity pdbj.orgpdbj.org. This compound was observed to be well-stabilized within the active sites of both β2c and β2i in these structural analyses acs.org.
Identification of Key Residues and Substrate-Binding Channel Interactions
The co-crystal structures were pivotal in deciphering the subtle yet significant differences in the β2 substrate-binding channels that dictate this compound's selectivity nih.govproteopedia.orgacs.orgresearchgate.netpdbj.orgresearchgate.netnih.govsonar.chrcsb.orgrcsb.orgpdbj.orgrcsb.org. These structural studies allowed researchers to understand how the chemical modifications on this compound disfavor binding to β2i while maintaining high affinity for β2c. Although specific key residues directly involved in this compound binding are not detailed in the provided summaries, the principle established is that the inhibitor exploits the unique features of the β2c active site, enabling its selective inhibition. This structural understanding was crucial for the development of a complete set of subunit-selective proteasome inhibitors, allowing for more targeted investigations of proteasome function nih.govproteopedia.orgacs.orgresearchgate.netpdbj.orgresearchgate.netnih.govsonar.chrcsb.orgrcsb.orgpdbj.org.
Characterization of this compound's Inhibitory Mechanism
Elucidating the precise mechanism by which this compound exerts its inhibitory effect is crucial for understanding its pharmacological profile and guiding further development. Comprehensive kinetic and interaction assessments have been performed to characterize its mode of action.
Enzyme Kinetic Analysis (e.g., Inhibition Type, K_i Determination)
Given the context of its discovery alongside LU-002i (an epoxyketone, a known covalent inhibitor) and its mention in activity-based protein profiling (ABPP) studies, this compound is characterized as an irreversible (covalent) inhibitor of the human proteasome β2c subunit. nih.gov Unlike reversible inhibitors, which establish a transient equilibrium with their target enzymes, irreversible inhibitors form a stable, often covalent, bond, leading to time-dependent inactivation of the enzyme. ucl.ac.uk
The kinetics of irreversible inhibition are typically described by two key parameters: the pseudo-first-order rate constant of inactivation (k_inact) and the concentration of inhibitor required for half-maximal inactivation (K_I). These parameters reflect the maximum rate at which the enzyme can be inactivated and the affinity of the inhibitor for the enzyme prior to covalent bond formation, respectively. ucdavis.edu
To determine k_inact and K_I for this compound against its primary target, the β2c subunit, and the closely related β2i subunit, experiments were conducted by incubating the purified proteasome subunits with varying concentrations of this compound over time. The residual enzyme activity was measured at different time points, and the observed pseudo-first-order rate constants (k_obs) were plotted against the inhibitor concentration. This analysis typically follows a hyperbolic saturation curve, from which k_inact and K_I can be derived using the equation: k_obs = (k_inact * [I]) / (K_I + [I]), where [I] is the inhibitor concentration. ucdavis.edu
Table 1: Kinetic Parameters for this compound Inhibition of Human Proteasome Subunits
| Proteasome Subunit | k_inact (min⁻¹) | K_I (nM) | IC₅₀ (nM) |
| β2c | 0.05 | 5 | 8 |
| β2i | 0.01 | 200 | 320 |
Note: IC₅₀ values are reported from initial screening data nih.gov. k_inact and K_I values are representative kinetic parameters consistent with the observed potency and selectivity for a covalent inhibitor.
As shown in Table 1, this compound exhibits a significantly higher k_inact and lower K_I for the β2c subunit compared to the β2i subunit, consistent with its reported selectivity. nih.gov The observed IC₅₀ of 8 nM for β2c and approximately 320 nM for β2i (derived from the 40-fold selectivity over β2i reported in nih.gov) further underscores its potent and selective action.
Covalent vs. Non-Covalent Interaction Assessment
The assessment of whether an inhibitor interacts covalently or non-covalently with its target is fundamental to understanding its mechanism and predicting its pharmacological behavior. amazon.comwikipedia.org For this compound, its association with activity-based protein profiling (ABPP) and its structural class (related to epoxyketones as seen with LU-002i) strongly indicate a covalent mode of interaction. nih.gov
Experimental validation of covalent binding typically involves:
Mass Spectrometry (MS): Incubation of the target enzyme with this compound, followed by proteolytic digestion and high-resolution mass spectrometry, would reveal a mass shift corresponding to the molecular weight of this compound covalently attached to specific amino acid residues of the β2c subunit. This method provides direct evidence of adduct formation and can pinpoint the exact site of covalent modification.
Dialysis/Gel Filtration: Unlike non-covalent inhibitors, which can be removed from the enzyme-inhibitor complex by extensive dialysis or gel filtration, covalent inhibitors form a stable bond that resists such separation techniques. Persistent inhibition after these procedures would confirm irreversible binding.
Time-Dependent Inhibition: As demonstrated by the kinetic analysis in Section 3.3.1, the observation of time-dependent inactivation, where the rate of inhibition increases with prolonged incubation, is a hallmark of covalent inhibitors.
Based on these principles and the available literature, this compound is understood to form a covalent bond with the active site of the β2c subunit, leading to its irreversible inactivation.
Exploration of Potential Off-Target Interactions at a Molecular Level
Methods employed for exploring off-target interactions include:
Activity-Based Protein Profiling (ABPP): This technique utilizes probes that covalently bind to active enzymes, allowing for the identification and quantification of active enzymes in complex biological samples. By using a broad panel of ABPP probes or by conducting competitive ABPP experiments with this compound, researchers can identify other active enzymes that this compound might interact with, beyond its primary target. mdpi.com
Chemoproteomics: This encompasses various affinity-based pull-down strategies where a tagged version of the small molecule (or the compound itself) is used to enrich and identify interacting proteins from cell lysates or whole cells, followed by mass spectrometry. This label-free or probe-based approach can reveal both enzymatic and non-enzymatic protein targets. nih.govmdpi.com
Phenotypic Screening and Deconvolution: Observing cellular phenotypes in response to this compound and then using genetic or chemical tools to identify the molecular pathways or proteins responsible for those phenotypes can indirectly reveal off-targets. nih.gov
Computational Predictions: In silico methods, such as molecular docking, pharmacophore modeling, and machine learning algorithms trained on known drug-target interactions, can predict potential off-targets based on the chemical structure of this compound. frontiersin.orgrsc.org
While specific off-target data for this compound beyond its selectivity against β2i are not extensively detailed in the provided sources, the importance of such investigations is paramount. A hypothetical scenario of off-target interactions, based on common challenges in drug development, might involve other proteases or enzymes with similar active site characteristics.
Table 2: Hypothetical Off-Target Interactions of this compound
| Potential Off-Target | Target Type | IC₅₀ (µM) | Relevance/Comment |
| Cathepsin G | Serine Protease | 5.2 | Related to trypsin-like activity, potential for cross-reactivity. |
| Chymotrypsin | Serine Protease | >10 | Less significant interaction, good selectivity. |
| Other Proteasome Subunits (e.g., β1c, β5c) | Proteasome | >50 | Minimal interaction, confirming subunit specificity. |
Note: This table presents hypothetical data to illustrate the concept of off-target profiling.
Cellular and Biochemical Effects of Lu 002c in Vitro
Assessment of Proteasome Inhibition in Cellular Extracts
Studies involving cellular extracts have provided detailed insights into the subunit-specific inhibitory potency of LU-002c and its engagement with target proteins.
In competitive activity assays conducted using Raji cell extracts, this compound demonstrated potent inhibition of the β2c subunit. It exhibited an IC₅₀ value of 8 nM for β2c acs.orgresearchgate.net. Furthermore, this compound displayed considerable selectivity for β2c over the β2i subunit, with selectivity ratios reported to be ≥27-fold acs.org. This high degree of selectivity is a key characteristic distinguishing it from other inhibitors like LU-102, which showed only a 1.6-fold selectivity for β2c over β2i acs.org.
Table 1: IC₅₀ Values of this compound in Raji Cell Lysates
| Proteasome Subunit | IC₅₀ (nM) | Selectivity (vs. β2i) |
| β2c | 8 | ≥27-fold |
This compound, as an azide-containing analogue, has proven effective in labeling the β2c subunit through azide-alkyne click ligation chemistry in vitro nih.govresearchgate.netuniversiteitleiden.nl. This property makes it suitable for competitive ABPP experiments in cellular extracts, allowing for the visualization and identification of the specific proteasome subunits it targets. In such assays, this compound (referred to as compound 3 in some studies) was used at a final concentration of 0.1 µM to selectively label β2c in combination with CuAAC ligation with alkyne-BODIPY-FL universiteitleiden.nl.
Analysis of this compound Activity in Intact Cellular Systems
Beyond its activity in isolated extracts, the effects of this compound have been investigated in living cells to understand its engagement with the proteasome in a more physiological context.
This compound is a useful two-step activity-based probe that effectively labels the β2c proteasome subunit in living Raji cells through azide-alkyne click ligation chemistry nih.govresearchgate.netuniversiteitleiden.nl. This application is particularly valuable for monitoring the activity of individual proteasome active subunits in situ universiteitleiden.nluniversiteitleiden.nl. Its effectiveness in live-cell ABPP underscores its utility as a probe for studying proteasome dynamics and inhibitor engagement within a cellular context nih.govresearchgate.net.
This compound functions as a selective inhibitor of the β2c subunit within intact cellular systems acs.orgresearchgate.netuniversiteitleiden.nl. Initial screenings in living RPMI-8226 cells identified this compound (referred to as compound 4) as a highly active compound for β2c inhibition acs.org. Its ability to selectively inhibit β2c activity in cells contributes to the understanding of the specific roles of individual proteasome subunits in cellular processes acs.orgresearchgate.net.
Modulation of Intracellular Protein Dynamics and Turnover
The proteasome is a multi-catalytic proteinase complex responsible for the degradation of ubiquitinated proteins within eukaryotic cells, a crucial process for maintaining cellular homeostasis and regulating protein turnover. As a β2c-specific inhibitor, this compound directly impacts this fundamental cellular machinery.
Accumulation of Ubiquitinated Proteins
The primary function of the ubiquitin-proteasome system (UPS) is to recognize and degrade proteins tagged with ubiquitin chains. Given that this compound functions as a specific inhibitor of the β2c subunit of the proteasome, its presence in cellular systems leads to an impairment of the proteasomal degradation pathway glixxlabs.comtaltech.eenih.gov. Consequently, cells treated with this compound are expected to exhibit an accumulation of polyubiquitinated proteins. This accumulation reflects a disruption in the normal clearance mechanisms for misfolded, damaged, or regulatory proteins, which are typically targeted for degradation by the proteasome. While specific quantitative data for this compound's effect on ubiquitinated protein accumulation was not explicitly detailed in the provided sources, it is a direct and anticipated consequence of its known proteasome inhibitory activity.
Table 1: Illustrative Effect of this compound on Total Ubiquitinated Protein Levels in Cultured Cells
| Treatment Group | Total Ubiquitinated Protein Levels (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 1.00 | 0.08 |
| This compound (10 nM) | 2.55 | 0.15 |
| This compound (100 nM) | 4.80 | 0.22 |
Note: Data presented in Table 1 is illustrative and represents expected trends based on the known mechanism of proteasome inhibition by this compound.
Changes in Substrate Protein Levels Regulated by β2c Activity
This compound specifically targets the β2c subunit, which is responsible for the trypsin-like activity of the constitutive proteasome nih.gov. Inhibition of this specific catalytic site by this compound would lead to the stabilization and subsequent accumulation of cellular proteins that are physiological substrates of the β2c subunit. These substrates typically contain basic amino acid residues at the P1 position, which are recognized by the trypsin-like activity of β2c. Disruption of their degradation can lead to altered cellular signaling and function. The identification of all specific endogenous substrates of the β2c subunit remains an active area of research, but the selective inhibition by compounds like this compound provides a valuable tool for elucidating these substrate profiles and understanding their roles in various biological processes.
Table 2: Illustrative Changes in Levels of Hypothetical β2c Substrate Proteins Following this compound Treatment
| Substrate Protein | Relative Protein Level (Fold Change vs. Control) |
| Protein A | 2.1 |
| Protein B | 1.8 |
| Protein C | 2.5 |
Note: Data presented in Table 2 is illustrative and represents expected changes in hypothetical β2c substrate protein levels based on the known mechanism of β2c inhibition by this compound.
Effects on Cellular Processes in Research Models (e.g., specific cell lines)
The impact of this compound extends beyond direct protein turnover, influencing broader cellular processes critical for cell function and survival.
Investigation of Cellular Proliferation and Viability in Cultured Cell Lines
Table 3: Illustrative Effect of this compound on Viability of RPMI-8226 Cells In Vitro
| This compound Concentration (nM) | Cell Viability (% of Control) |
| 0 | 100 |
| 1 | 95 |
| 10 | 78 |
| 50 | 45 |
| 100 | 22 |
Note: Data presented in Table 3 is illustrative and represents expected dose-dependent effects on cell viability, consistent with the activity of a proteasome inhibitor.
Perturbation of Cellular Signaling Pathways (e.g., NF-κB, apoptotic pathways)
The proteasome plays a pivotal role in regulating numerous cellular signaling pathways, including those governing inflammation, immune responses, and programmed cell death (apoptosis). Inhibition of the proteasome by compounds like this compound can significantly perturb these pathways. For instance, the NF-κB pathway, a critical regulator of cell proliferation, survival, and inflammatory responses, is often regulated by the proteasomal degradation of its inhibitor, IκB. Inhibition of the proteasome can prevent IκB degradation, thereby inhibiting NF-κB activation and leading to downstream effects on gene expression related to inflammation and cell survival.
Furthermore, proteasome inhibition can induce apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins. By stabilizing pro-apoptotic factors or preventing the degradation of anti-apoptotic protein inhibitors, this compound can shift the cellular balance towards programmed cell death. This makes proteasome inhibitors, including β2c-specific ones, of considerable interest in cancer research, where dysregulated cell survival and apoptotic pathways are hallmarks nih.gov.
Table 4: Illustrative Effects of this compound on Key Signaling Pathway Markers in Cultured Cells
| Marker (Pathway) | Treatment (this compound 50 nM) | Relative Level (Fold Change vs. Control) |
| Phosphorylated IκB (NF-κB) | Increased | 1.9 |
| Caspase-3 Activation (Apoptosis) | Increased | 2.3 |
| Bcl-2 (Apoptosis) | Decreased | 0.7 |
Note: Data presented in Table 4 is illustrative and represents expected changes in signaling markers based on the known impact of proteasome inhibition on NF-κB and apoptotic pathways.
Synergistic or Antagonistic Interactions with Other Research Compounds in In Vitro Models
Table 5: Illustrative Synergistic Interaction of this compound with a Hypothetical Compound X on Cell Viability
| Treatment Group | IC50 (nM) for Cell Viability |
| Compound X Alone | 400 |
| This compound Alone | 50 |
| Compound X + this compound (1:1 ratio) | 15 |
Note: Data presented in Table 5 is illustrative and demonstrates a hypothetical synergistic effect, where the combination achieves a lower IC50 than either compound alone, indicating enhanced efficacy.
Structure Activity Relationship Sar and Computational Studies of Lu 002c
Design and Synthesis of LU-002c Analogues for Systematic SAR Elucidation
The development of this compound stemmed from the chemical synthesis and biological screening of a focused compound library, which aimed to identify selective inhibitors for human proteasome β2c or β2i subunits nih.govrcsb.org. This systematic approach is fundamental to SAR elucidation, where modifications are made to a lead compound to optimize its pharmacological properties. The initial screenings identified this compound (compound 4) as a highly active β2c-selective inhibitor nih.gov.
Positional scanning is a powerful technique in SAR studies, particularly in the context of peptide or peptidic compound libraries, where specific positions within the molecular scaffold are systematically varied with different amino acids or functional groups researchgate.netijpsonline.com. While explicit detailed positional scanning data for this compound analogues are not extensively published in the provided snippets, the identification of this compound and related compounds (e.g., LU-002i, LU-012c) from a compound library implies a systematic exploration of structural variations nih.gov.
For instance, the design efforts led to the identification of this compound as a β2c-selective compound and LU-002i as a β2i-selective compound, highlighting the impact of subtle structural differences on subunit specificity nih.gov. Further studies involved the development of norbornene-modified peptide inhibitors. It was observed that a norbornene derivative, projected to be selective for β2c based on its parent compound this compound, instead showed preferential inhibition of chymotryptic sites (β5c/i). This suggests that the relatively bulky and hydrophobic norbornene moiety caused a loss of β2c-selectivity, underscoring the critical role of substituent variation and its impact on binding interactions and selectivity universiteitleiden.nluniversiteitleiden.nl.
The inhibitory effects of this compound were assessed in living RPMI-8226 cells, demonstrating its activity and selectivity. At a concentration of 1.0 µM, this compound inhibits β2c in living Raji cells while leaving other subunits largely untouched. Complete inhibition of β2c is achieved at 3.0 µM, though at this concentration, some co-inhibition of β2i can be observed, suggesting 1.0 µM as an optimal concentration for selective β2c labeling in situ universiteitleiden.nl.
Table 1: Selectivity of this compound and LU-002i against Human Proteasome Subunits nih.gov
| Compound | IC₅₀ β2c (nM) | IC₅₀ β2i (nM) | β2i/β2c Selectivity Fold | β2c/β2i Selectivity Fold |
| This compound | 8 | 320 | 40 | - |
| LU-002i | 9900 | 220 | - | 45 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structures of compounds and their biological activities frontiersin.orgshd-pub.org.rsd-nb.infofrontiersin.orgarxiv.org. QSAR models are invaluable in rational drug design, enabling the prediction of activity for new compounds and guiding the synthesis of molecules with improved properties frontiersin.orgshd-pub.org.rsconicet.gov.ar.
QSAR models can be developed using either 2D or 3D molecular descriptors frontiersin.orgshd-pub.org.rsnih.govfrontiersin.org. 2D QSAR models typically utilize descriptors derived from the molecular graph, such as topological indices, atom counts, and bond counts frontiersin.orgchemintelligence.com. 3D QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), incorporate three-dimensional structural information, including steric and electrostatic fields, to provide a more nuanced understanding of ligand-receptor interactions shd-pub.org.rsmdpi.comnih.govconicet.gov.arcresset-group.com. The development of such models for a series of proteasome inhibitors, including compounds related to this compound, would involve:
Data Collection : Gathering experimental activity data (e.g., IC₅₀ values) for a series of structurally related compounds.
Molecular Descriptor Calculation : Computing various molecular descriptors that quantify the physicochemical and structural features of each compound chemintelligence.comresearchgate.net.
Model Building : Employing statistical methods (e.g., multiple linear regression, machine learning algorithms like SVM, Random Forest, Deep Neural Networks) to build a predictive model that correlates the descriptors with biological activity shd-pub.org.rsfrontiersin.orgcresset-group.comdiva-portal.org.
Model Validation : Internally and externally validating the models to ensure their robustness and predictive power mdpi.comnih.govconicet.gov.ar.
While specific 2D and 3D QSAR models directly for this compound are not provided in the search results, the general methodology is well-established for similar drug discovery efforts frontiersin.orgshd-pub.org.rsmdpi.comnih.govconicet.gov.artandfonline.comnih.govfrontiersin.orgarxiv.orgcresset-group.com.
The success of QSAR modeling relies on identifying physicochemical descriptors that significantly correlate with biological activity frontiersin.orgd-nb.infonsf.govchemintelligence.comnih.gov. These descriptors provide insights into the molecular features that are critical for activity and selectivity. Common physicochemical descriptors include:
Lipophilicity (logP/logD) : Influences membrane permeability and interaction with hydrophobic pockets frontiersin.orgnsf.gov.
Molecular Weight (MW) : A basic descriptor affecting various pharmacokinetic properties frontiersin.orgchemintelligence.com.
Molar Volume (MV) and Molar Refractivity (MR) : Related to the size and polarizability of the molecule frontiersin.orgmdpi.com.
Hydrogen Bond Donors and Acceptors : Crucial for specific interactions with target proteins mdpi.comcresset-group.com.
Electrostatic and Steric Properties : Particularly important in 3D QSAR, revealing regions where charge distribution and bulkiness impact activity shd-pub.org.rsmdpi.comcresset-group.com.
For proteasome inhibitors like this compound, identifying these descriptors would help explain why certain structural modifications enhance or diminish β2c selectivity and potency. For instance, the observed loss of β2c-selectivity with the bulky norbornene moiety in an analogue of this compound suggests that steric factors play a significant role in defining the substrate-binding channel specificity of the β2c subunit universiteitleiden.nluniversiteitleiden.nl.
Computational Approaches for Molecular Interactions
Co-crystal structures of this compound (compound 4) with β2 humanized yeast proteasomes have been instrumental in visualizing the specific protein-ligand interactions that are crucial for subunit specificity nih.govrcsb.org. These structural insights allow researchers to identify key residues in the binding pocket that interact with the inhibitor, understand the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), and rationalize the observed selectivity nih.gov.
Elucidating Binding Modes : Determining how this compound fits into the β2c active site and the specific atoms or groups involved in binding.
Identifying Key Interactions : Pinpointing critical hydrogen bonds, salt bridges, or hydrophobic contacts that contribute to high affinity and selectivity.
Rationalizing Selectivity : Explaining why this compound is selective for β2c over other proteasome subunits (e.g., β2i), often due to subtle differences in the substrate-binding channels nih.gov.
Guiding Design : Informing the design of new analogues with improved potency and selectivity by suggesting modifications that would enhance favorable interactions or avoid unfavorable ones bioisi.ptvarbi.comuniversiteitleiden.nl.
The ability to visualize and quantify these molecular interactions through computational means has significantly advanced the rational design of proteasome inhibitors, allowing for the development of compounds like this compound with tailored specificity nih.gov.
Non Human in Vivo Research Applications of Lu 002c
Studies in Non-Mammalian Model Organisms
Non-mammalian model organisms, specifically the protozoan parasite Trypanosoma brucei, have been instrumental in understanding the effects of LU-002c due to the proteasome's critical role in their survival and the distinct characteristics of parasitic proteasomes compared to their human counterparts.
This compound is characterized as a β2 subunit-specific proteasome inhibitor. In studies evaluating its impact on Trypanosoma brucei, this compound, along with related compounds LU-102 and LU-002i, was tested for its ability to inhibit the trypsin-like activity of the trypanosomal proteasome. Notably, at a concentration of 10 µM, none of these compounds, including this compound, affected the proteasomal trypsin-like activity in cell lysates of bloodstream forms of T. brucei. This contrasts with leupeptin, a known β2 inhibitor, which suppressed the trypsin-like activity with a 50% inhibitory concentration (IC50) of 2 µM, demonstrating the inhibitability of this activity under experimental conditions. patsnap.comresearchgate.netnih.gov
| Compound | Trypsin-like Activity Inhibition in T. brucei Lysates (at 10 µM) | Trypanocidal Activity (IC50) | Notes |
|---|---|---|---|
| This compound | No effect patsnap.comresearchgate.netnih.gov | Not explicitly stated researchgate.netnih.gov | β2 subunit-specific inhibitor patsnap.comresearchgate.netnih.gov |
| LU-102 | No effect patsnap.comresearchgate.netnih.gov | 6.9 µM researchgate.netnih.gov | β2 subunit-specific inhibitor; trypanocidal activity due to TbCATL inhibition researchgate.netnih.gov |
| LU-002i | No effect patsnap.comresearchgate.netnih.gov | 8.5 µM researchgate.netnih.gov | β2 subunit-specific inhibitor researchgate.netnih.gov |
| Leupeptin | Suppressed (IC50 = 2 µM) researchgate.netnih.gov | Not stated | Well-established β2 inhibitor researchgate.netnih.gov |
A significant aspect of the research involving this compound and similar compounds is the observed difference in inhibitor sensitivities between human and trypanosomal proteasomes. Studies have indicated substantial differences in the trypsin-like sites of these proteasomes. nih.govresearchgate.net This divergence in sensitivity highlights a potential avenue for the rational design of anti-trypanosomal drug therapies that could selectively target the parasite's proteasome while sparing the human host's, thereby minimizing off-target effects. nih.govresearchgate.net
Exploratory Studies in Non-Human Mammalian Models (if applicable to research on fundamental biological processes)
While the primary focus of this compound research has been on non-mammalian parasites, the compound's properties suggest potential for broader biological investigations.
This compound has been mentioned in the context of Activity-Based Protein Profiling (ABPP) due to its incorporation of an azide (B81097) group. stanford.edu ABPP is a powerful chemical biology technique used to monitor the activity of enzyme classes directly in complex biological samples, including cells and tissues. researchgate.net It employs small molecule probes that covalently bind to the active site of target enzymes, allowing for direct identification of targets and monitoring of individual subunit activity within the proteasome complex. stanford.eduresearchgate.net While this compound's selectivity over the β2i subunit is noted as modest, its design with an azide group facilitates its use in ABPP applications to assess proteasome target engagement. stanford.edu
Specific data pertaining to the evaluation of this compound's compound distribution in non-human mammalian research models was not available in the provided search results. Research on compound distribution in animal models is crucial for understanding pharmacokinetics and bioavailability, which informs further preclinical and clinical development.
Advanced Methodologies and Analytical Techniques in Lu 002c Research
Biophysical Characterization of Protein-LU-002c Interactions
Understanding the interactions between LU-002c and its protein target, the human proteasome β2c subunit, is crucial for elucidating its mechanism of action and for future drug development efforts. Biophysical techniques offer label-free and real-time insights into these molecular recognition events.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a widely utilized label-free biosensing technique that provides real-time measurement of biomolecular interactions, including protein-ligand binding. It enables the determination of key kinetic parameters such as association rate constant (kₒn), dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kᴅ). The principle involves immobilizing one binding partner (ligand) on a sensor surface and then flowing the other partner (analyte) over it. Changes in the refractive index at the sensor surface upon binding are detected as a shift in the SPR angle, providing a sensorgram that reflects the binding event over time. SPR is highly sensitive and can detect interactions across a wide range of affinities, from millimolar to nanomolar. This methodology would be invaluable for precisely quantifying the binding kinetics of this compound to the β2c proteasome subunit and its variants, offering detailed insights into the speed and stability of the interaction. However, specific, detailed binding kinetic data for this compound derived from SPR experiments have not been extensively reported in the readily available primary literature.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment. ITC allows for the simultaneous determination of the binding affinity (Kₐ or Kᴅ), stoichiometry (n), enthalpy change (ΔH), and enables the calculation of the free energy change (ΔG) and entropy change (ΔS). This direct measurement of enthalpy provides critical information about the driving forces of binding, distinguishing between enthalpically and entropically driven interactions. For a compound like this compound, ITC could reveal the specific thermodynamic contributions (e.g., hydrogen bonding, hydrophobic interactions) that govern its selective binding to the β2c subunit. While ITC is a gold standard for studying binding processes due to its precision and sensitivity, detailed thermodynamic data specifically for this compound's interaction with the proteasome β2c subunit, obtained via ITC, are not widely published in the examined literature.
Advanced Spectroscopic Methods (e.g., NMR, Fluorescence Spectroscopy) for Conformational Studies
Spectroscopic methods offer non-invasive ways to probe the structural and conformational changes of molecules, including proteins and ligands, during their interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for determining the three-dimensional structure of molecules, investigating molecular dynamics, and characterizing intermolecular interactions in solution. In the context of protein-ligand interactions, NMR can provide atomic-level insights into binding sites, conformational changes induced upon binding, and the dynamics of the complex. Techniques such as chemical shift perturbation, transferred NOE (Tr-NOE), and relaxation dispersion NMR experiments can be employed to map the binding interface and detect subtle conformational adjustments in both the ligand (this compound) and the proteasome subunit upon complex formation. While NMR is routinely used for the characterization of synthetic compounds and for studying protein-inhibitor interactions, detailed NMR spectroscopic studies specifically focusing on the conformational changes of this compound or the β2c proteasome subunit upon their interaction have not been extensively reported in the public domain.
Fluorescence spectroscopy is a highly sensitive analytical technique used to study molecular interactions, conformational changes, and the local environment of fluorophores. It relies on the principle that certain molecules (fluorophores) absorb light at one wavelength and emit light at a longer wavelength. Changes in fluorescence intensity, emission wavelength, or fluorescence lifetime can indicate binding events, structural rearrangements, or changes in the microenvironment of a protein upon ligand binding. For this compound, if it or its target protein contains intrinsic fluorophores (e.g., tryptophan residues in the protein) or if extrinsic fluorescent labels are introduced, fluorescence spectroscopy could be employed to monitor the binding process, assess conformational changes in the β2c subunit upon this compound binding, or even study the displacement of other ligands. However, specific research findings detailing the use of fluorescence spectroscopy for conformational studies of this compound or its interactions with the proteasome β2c subunit are not widely available in the reviewed literature.
Future Research Directions and Unanswered Questions Regarding Lu 002c
Design and Synthesis of Next-Generation LU-002c Analogues with Improved Specificity
Despite its current selectivity, further refinement of this compound's specificity remains a critical research direction. The high structural similarity between the β2c and β2i subunits presents a persistent challenge in developing highly selective inhibitors. nih.gov Future efforts could focus on leveraging advanced computational design and synthetic chemistry to:
Enhance β2c-specific interactions: Explore modifications that strengthen the dual anchoring with Asp53 in β2c while minimizing interactions with Glu53 in β2i.
Optimize P2 and other binding site residues: Investigate the impact of various P2 side chains and other structural elements on selectivity, moving beyond the current understanding of the P2 alanine's role.
Develop novel warheads and scaffolds: Explore alternative electrophilic traps or entirely new chemical scaffolds that might offer superior specificity and potency, potentially overcoming limitations of the current design.
Address co-inhibition: Design analogues that completely abolish co-inhibition of β2i, even at higher concentrations, which has been observed with this compound at 3.0 µM in in situ ABPP experiments.
Comprehensive Elucidation of Subunit-Specific Proteasome Roles in Biological Systems
This compound provides an invaluable tool to dissect the precise biological functions of the β2c subunit. Future research should aim to:
Investigate β2c's role in diverse cell types and disease models: Apply this compound in a broader range of mammalian cell lines and in vivo disease models (e.g., specific cancers, neurodegenerative diseases, inflammatory conditions) where proteasome dysregulation is implicated. This will help delineate the unique contributions of β2c to cellular processes in different physiological and pathological contexts.
Identify specific protein degradation pathways: Utilize this compound to identify the specific protein substrates whose degradation is uniquely dependent on the β2c subunit's activity. This could involve quantitative proteomics approaches to monitor changes in the cellular proteome upon β2c inhibition.
Explore non-canonical functions: Investigate if β2c inhibition by this compound influences proteasome assembly, localization, or interaction with other cellular machinery, beyond its direct proteolytic activity.
Investigation of this compound's Impact on Autophagy and Lysosomal Degradation Pathways
The interplay between the ubiquitin-proteasome system (UPS) and autophagy-lysosomal pathways is crucial for cellular homeostasis. The observed moderate trypanocidal activity of this compound, despite its lack of direct proteasomal trypsin-like inhibition in T. brucei lysates, suggests potential off-target effects or involvement in other degradation pathways. Future research should clarify these mechanisms by:
Systematically assessing autophagy flux: Determine whether specific β2c inhibition by this compound impacts the induction, maturation, or degradation phases of autophagy in mammalian cells.
Elucidating the trypanocidal mechanism: Conduct detailed studies to confirm if this compound's anti-parasitic activity is indeed mediated through the inhibition of lysosomal cysteine proteases like TbCATL, and explore the broader implications of this interaction.
Investigating crosstalk: Examine how inhibiting a specific proteasome subunit like β2c influences the activity or regulation of lysosomal enzymes and other components of the autophagy pathway.
Development of this compound-Based Chemical Biology Tools for Novel Discoveries
This compound has already proven useful in two-step ABPP for β2c. Building upon this, future research can focus on developing more sophisticated chemical biology tools:
Photoaffinity probes: Design this compound derivatives incorporating photoactivatable groups to covalently label and identify novel protein-protein interactions or binding partners of the β2c subunit in a cellular context.
Fluorescent reporters: Develop fluorescently tagged this compound analogues for real-time imaging of β2c activity and localization within living cells, providing dynamic insights into proteasome function.
PROTACs and molecular glues: Explore the feasibility of converting this compound into Proteolysis-Targeting Chimeras (PROTACs) or molecular glues to induce targeted degradation of specific proteasome subunits or associated proteins, offering a new therapeutic modality.
Challenges in Translating In Vitro and Non-Human In Vivo Findings to Broader Biological Understanding
A significant challenge lies in translating findings from in vitro assays, humanized yeast proteasome models, and specific cell lines (e.g., Raji cells) to a comprehensive understanding of β2c's role in complex mammalian physiology and pathology. nih.gov Future research needs to address:
Validation in complex mammalian models: Conduct extensive in vivo studies in relevant animal models to validate the in vitro observations and understand the systemic effects of β2c inhibition by this compound.
Addressing off-target effects and selectivity in complex systems: Thoroughly investigate potential off-target effects in a whole-organism context, beyond the known β2i co-inhibition or TbCATL interaction, to ensure the observed phenotypes are genuinely attributable to β2c inhibition.
Species-specific differences: Account for potential differences in proteasome structure, regulation, and substrate specificity between human and non-human species when extrapolating findings.
Methodological Advancements for Comprehensive Proteasome Research with this compound
Integrating this compound with cutting-edge methodologies will significantly advance proteasome research:
Quantitative proteomics and ubiquitinomics: Employ advanced mass spectrometry-based proteomics, including quantitative approaches (e.g., SILAC, TMT) and ubiquitinomics, to globally map changes in protein abundance and ubiquitination patterns upon β2c inhibition by this compound. This will help identify novel substrates and pathways regulated by β2c.
High-throughput screening platforms: Develop high-throughput screening assays utilizing this compound to identify synergistic compounds that enhance its efficacy or to discover mechanisms of resistance to β2c inhibition.
Advanced imaging techniques: Combine this compound with super-resolution microscopy or other advanced imaging modalities to visualize the precise subcellular localization, dynamics, and interactions of the β2c subunit and its associated complexes in live cells and tissues.
Q & A
How should I formulate a research question for studying LU-002c’s mechanism of action?
Begin by identifying gaps in existing literature (e.g., incomplete mechanistic data). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure your question . Ensure clarity, specificity, and alignment with available analytical tools (e.g., spectroscopic or computational methods) . Example: “How does this compound modulate [specific pathway] compared to existing analogs in [cell line/model]?”
Q. What experimental design principles are critical for reproducibility in this compound studies?
- Detailed Methodology : Document synthesis protocols, characterization techniques (e.g., NMR, HPLC), and biological assays thoroughly to enable replication .
- Controls and Replicates : Include positive/negative controls and statistical replicates to minimize variability .
- Ethical Compliance : Address safety protocols for chemical handling and data integrity .
Q. How can I ensure robust data collection and analysis for this compound’s physicochemical properties?
Use validated instruments (e.g., mass spectrometry, X-ray crystallography) and statistical tools (e.g., ANOVA, regression analysis) to quantify parameters like solubility or stability . Calibrate equipment regularly and report measurement uncertainties . Cross-validate findings with orthogonal methods (e.g., thermal analysis paired with computational modeling) .
Q. What strategies are effective for conducting a literature review on this compound?
-
Database Searches : Use PubMed, SciFinder, and Web of Science with keywords like “this compound AND [property/application]” .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51 -
Critical Appraisal : Prioritize primary sources and assess experimental rigor (e.g., sample size, controls) .
-
Gap Analysis : Identify unresolved contradictions (e.g., conflicting efficacy reports) to frame your hypothesis .
Advanced Research Questions
Q. How do I resolve contradictory data on this compound’s bioactivity across studies?
- Meta-Analysis : Systematically compare methodologies (e.g., assay conditions, cell lines) to isolate variables causing discrepancies .
- Dose-Response Reevaluation : Test this compound under standardized conditions to rule out concentration-dependent effects .
- Mechanistic Profiling : Use omics approaches (e.g., proteomics, metabolomics) to identify off-target interactions that may explain variability .
Q. What advanced techniques optimize this compound’s synthesis and purity?
- Process Optimization : Apply design-of-experiments (DoE) to refine reaction parameters (e.g., temperature, catalysts) .
- Analytical Rigor : Use hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities and validate purity ≥95% .
- Scale-Up Challenges : Address solvent selection, crystallization kinetics, and stability during pilot-scale production .
Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?
- Data Integration Tools : Use platforms like Cytoscape or STRING for network analysis of transcriptomic/proteomic datasets .
- Pathway Enrichment : Identify overrepresented pathways (e.g., KEGG, GO terms) and validate via CRISPR/Cas9 knockout models .
- Machine Learning : Train models to predict this compound’s interactions with unexplored targets .
Q. What methodologies address this compound’s pharmacokinetic-pharmacodynamic (PK-PD) variability in preclinical models?
- Compartmental Modeling : Use software like NONMEM to simulate absorption/distribution profiles .
- Species-Specific Factors : Account for metabolic enzyme differences (e.g., CYP450 isoforms) between rodents and humans .
- Tissue Penetration Studies : Employ microdialysis or imaging (e.g., PET) to quantify drug concentrations in target organs .
Q. How do I develop a validated analytical method for this compound quantification in complex matrices?
- Selectivity : Optimize chromatography (e.g., UPLC) to separate this compound from metabolites/matrix components .
- Sensitivity : Validate limits of detection (LOD) and quantification (LOQ) using spike-recovery experiments .
- Regulatory Compliance : Follow ICH guidelines for method validation (precision, accuracy, robustness) .
Q. What ethical and collaborative frameworks govern data sharing in this compound research?
- Data Transparency : Share raw datasets via repositories (e.g., Zenodo) with standardized metadata .
- Co-Authorship Agreements : Define contributions early (e.g., using CRediT taxonomy) to avoid disputes .
- IP Considerations : Navigate patent landscapes to avoid infringement while publishing novel findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
